

Application Note: Characterization of 4-Methyl-5-oxohexanenitrile by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-5-oxohexanenitrile

Cat. No.: B077940

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of **4-Methyl-5-oxohexanenitrile** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra, this note utilizes predicted ^1H and ^{13}C NMR chemical shifts and anticipated mass spectral fragmentation patterns based on the compound's structure. These protocols and data tables serve as a comprehensive guide for researchers working with this molecule or similar chemical structures.

Introduction

4-Methyl-5-oxohexanenitrile (CAS RN: 10413-01-1) is a bifunctional organic compound containing both a ketone and a nitrile group.^{[1][2][3][4][5]} Its molecular formula is $\text{C}_7\text{H}_{11}\text{NO}$, with a monoisotopic mass of 125.084063974 Da.^[6] Accurate structural elucidation and characterization are crucial for its application in chemical synthesis and drug development. This application note outlines the standard procedures for obtaining and interpreting NMR and mass spectral data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts and the expected major mass spectrometry fragments for **4-Methyl-5-oxohexanenitrile**.

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.70	m	1H	H-4
~2.45	t	2H	H-2
~2.20	s	3H	H-6
~1.90	m	2H	H-3
~1.15	d	3H	4-CH ₃

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Chemical Shift (ppm)	Carbon Assignment
~209	C-5 (C=O)
~119	C-1 (C \equiv N)
~48	C-4
~30	C-6
~28	C-3
~16	4-CH ₃
~14	C-2

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Proposed Fragment Ion
125	$[M]^+$ (Molecular Ion)
110	$[M - CH_3]^+$
83	$[M - C_2H_2O]^+$ (McLafferty Rearrangement)
70	$[M - C_3H_5O]^+$
57	$[CH_3CH(CH_3)CO]^+$
43	$[CH_3CO]^+$

Experimental Protocols

NMR Spectroscopy

3.1.1. Sample Preparation

- Weigh 10-20 mg of **4-Methyl-5-oxohexanenitrile** for 1H NMR or 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

3.1.2. Data Acquisition

- Instrument: A 300 MHz or higher field NMR spectrometer.
- 1H NMR Parameters:
 - Pulse Program: Standard single pulse
 - Acquisition Time: 2-3 seconds
 - Relaxation Delay: 1-2 seconds

- Number of Scans: 16-64
- Spectral Width: 10-12 ppm
- ¹³C NMR Parameters:
 - Pulse Program: Proton-decoupled single pulse
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096
 - Spectral Width: 200-220 ppm

Mass Spectrometry

3.2.1. Sample Preparation

- Prepare a dilute solution of **4-Methyl-5-oxohexanenitrile** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

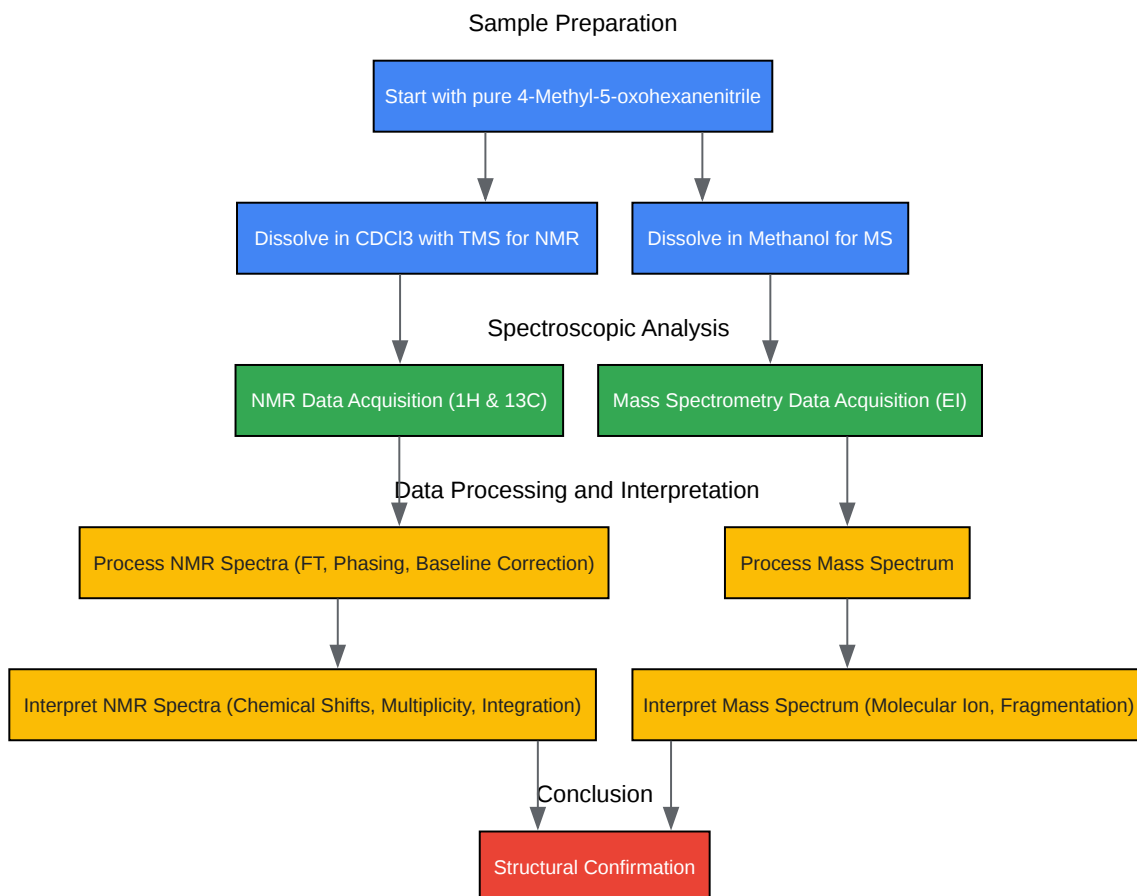
3.2.2. Data Acquisition

- Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
- GC-MS Parameters (if applicable):
 - Injection Volume: 1 µL
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium
 - Column: A suitable capillary column (e.g., HP-5ms).

- Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Source Temperature: 230 °C
 - Mass Range: m/z 35-300

Visualization of Experimental Workflow

Figure 1. Experimental Workflow for Characterization



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. nbino.com [nbino.com]
- 4. lookchem.com [lookchem.com]
- 5. bocsci.com [bocsci.com]
- 6. 4-Methyl-5-oxohexanenitrile | C₇H₁₁NO | CID 11564477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Characterization of 4-Methyl-5-oxohexanenitrile by NMR and Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077940#4-methyl-5-oxohexanenitrile-characterization-by-nmr-and-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com